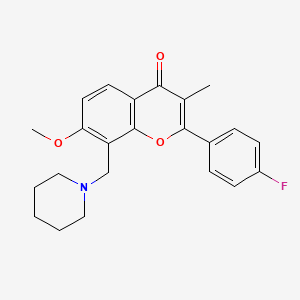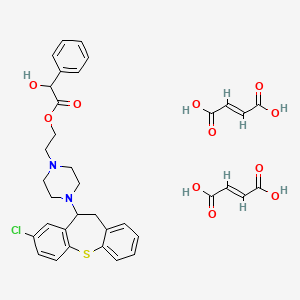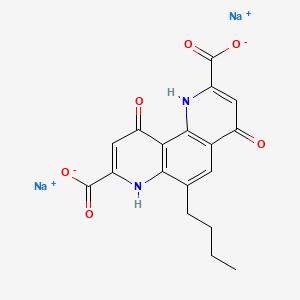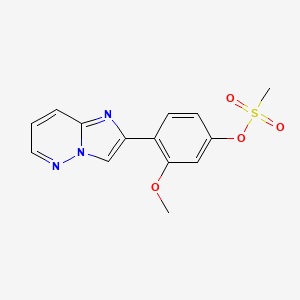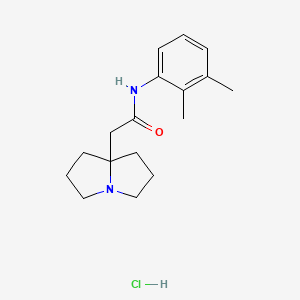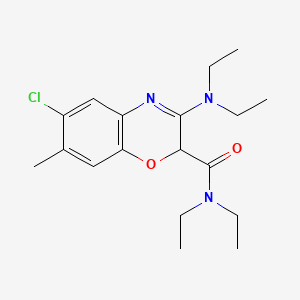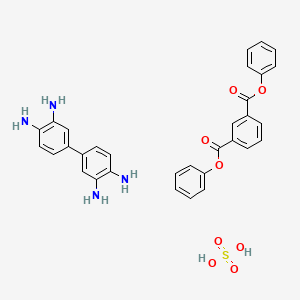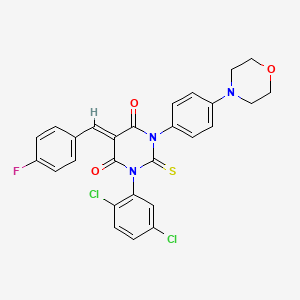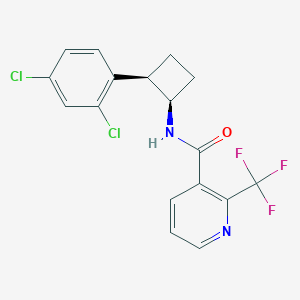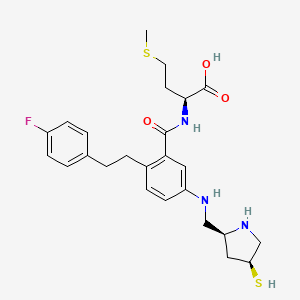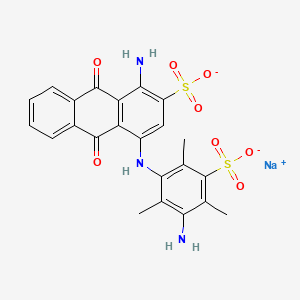
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, sulfonic acid groups, and multiple amino substitutions, making it a versatile molecule in both research and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt typically involves multi-step organic reactions. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to form the amino groups. The final steps involve the coupling of the anthracene derivative with the trimethyl-substituted phenylamine under controlled conditions to ensure the correct positioning of the amino and sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by catalytic hydrogenation for the reduction steps. The coupling reactions are typically carried out in high-pressure reactors to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino-substituted anthracene derivatives.
Substitution: Various sulfonated anthracene compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of dyes and pigments due to its stable aromatic structure and vibrant colors. It also serves as a model compound for studying sulfonation and nitration reactions.
Biology
In biological research, derivatives of this compound are used as fluorescent probes for studying cellular processes. The sulfonic acid groups enhance water solubility, making it suitable for biological applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential as anticancer agents due to their ability to intercalate with DNA and disrupt cellular processes.
Industry
Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of this compound involves its ability to interact with biological molecules such as DNA and proteins. The amino and sulfonic acid groups facilitate binding to these targets, leading to alterations in their function. The anthracene core can intercalate with DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
Anthraquinone: Similar in structure but lacks the sulfonic acid and amino groups.
1-Amino-2-anthraquinonesulfonic acid: Similar but with different substitution patterns.
2-Anthracenesulfonic acid: Lacks the additional amino and trimethyl-substituted phenylamine groups.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt lies in its combination of sulfonic acid, amino, and anthracene groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
164843-77-0 |
|---|---|
分子式 |
C23H19N3NaO8S2- |
分子量 |
552.5 g/mol |
IUPAC 名称 |
sodium;1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H21N3O8S2.Na/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28;/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34);/q;+1/p-2 |
InChI 键 |
AUUICRKZSVPWNV-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


